DAPK inhibitor 13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DAPK inhibitor 13 is a potent and selective inhibitor of death-associated protein kinase (DAPK), a serine/threonine kinase involved in various cellular processes such as apoptosis, autophagy, and inflammation . This compound has garnered significant interest due to its potential therapeutic applications in treating diseases where DAPK activity is dysregulated, such as cancer and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DAPK inhibitor 13 involves multiple steps, starting with the preparation of the core structure, which is typically an oxazole derivative. The key steps include:
Formation of the oxazole ring: This is achieved through a cyclization reaction involving a suitable precursor, such as an amino alcohol and a carboxylic acid derivative.
Functionalization: The oxazole ring is then functionalized with various substituents to enhance its inhibitory activity against DAPK.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes:
Optimization of reaction conditions: Ensuring high yield and purity of the final product.
Use of automated synthesis equipment: To streamline the production process and maintain consistency.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: DAPK inhibitor 13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the oxazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which may exhibit different levels of inhibitory activity against DAPK .
Scientific Research Applications
DAPK inhibitor 13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of DAPK inhibitors.
Biology: Employed in cellular studies to investigate the role of DAPK in apoptosis and autophagy.
Medicine: Potential therapeutic agent for treating diseases such as cancer, where DAPK activity is dysregulated.
Industry: Used in the development of new drugs targeting DAPK-related pathways.
Mechanism of Action
DAPK inhibitor 13 exerts its effects by selectively binding to the active site of DAPK, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates involved in apoptotic and autophagic pathways. The molecular targets include various proteins and signaling pathways that regulate cell death and survival .
Comparison with Similar Compounds
DAPK inhibitor 1: Another potent inhibitor of DAPK with a different chemical structure.
DAPK inhibitor 2: Exhibits similar inhibitory activity but with different pharmacokinetic properties.
DAPK inhibitor 3: A less potent inhibitor compared to DAPK inhibitor 13 but still used in research studies
Uniqueness: this compound is unique due to its high selectivity and potency against DAPK. It has been shown to effectively inhibit DAPK activity in various cellular models, making it a valuable tool for studying DAPK-related pathways and developing potential therapeutic agents .
Properties
Molecular Formula |
C16H11BrN2O2 |
---|---|
Molecular Weight |
343.17 g/mol |
IUPAC Name |
(4E)-2-(4-bromo-3-methylphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H11BrN2O2/c1-10-7-12(4-5-13(10)17)15-19-14(16(20)21-15)8-11-3-2-6-18-9-11/h2-9H,1H3/b14-8+ |
InChI Key |
AIDLMCGWDDGYCV-RIYZIHGNSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=N/C(=C/C3=CN=CC=C3)/C(=O)O2)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC(=CC3=CN=CC=C3)C(=O)O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.